molecular formula C15H16FNO3S B4706310 4-ethoxy-N-(5-fluoro-2-methylphenyl)benzenesulfonamide

4-ethoxy-N-(5-fluoro-2-methylphenyl)benzenesulfonamide

Cat. No. B4706310
M. Wt: 309.4 g/mol
InChI Key: VIYHPSACZIAPTA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives, including structures similar to 4-ethoxy-N-(5-fluoro-2-methylphenyl)benzenesulfonamide, involves various chemical strategies. These strategies may include the use of electrophilic aromatic substitution reactions, sulfonation, and alkylation. The synthesis often aims to introduce functional groups that confer desired chemical properties to the compound, such as increased reactivity or specificity towards certain biological targets (Röver et al., 1997).

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is characterized by the presence of a sulfonamide group attached to a benzene ring. This functional group plays a crucial role in determining the chemical behavior of the compound. X-ray crystallography studies can reveal the supramolecular architecture, showing how these compounds can form two-dimensional or three-dimensional architectures through interactions like C—H⋯πaryl and C—H⋯O (Rodrigues et al., 2015).

Chemical Reactions and Properties

Benzenesulfonamides can undergo various chemical reactions, including hydrolysis, which leads to the formation of sulfonamides and phenols. These reactions are influenced by the nature of substituents on the benzene ring and the conditions under which the reaction occurs. The introduction of electron-withdrawing or electron-donating groups can significantly affect the reactivity of the sulfonamide group (Gul et al., 2016).

Physical Properties Analysis

The physical properties of this compound, such as melting point, boiling point, solubility, and crystal structure, are determined by its molecular structure. These properties are essential for understanding the compound's behavior in different environments and its suitability for various applications. Crystallography studies, for example, can provide insights into the molecular conformation and the packing of the molecules in the solid state, affecting the compound's physical properties (Rodrigues et al., 2015).

properties

IUPAC Name

4-ethoxy-N-(5-fluoro-2-methylphenyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FNO3S/c1-3-20-13-6-8-14(9-7-13)21(18,19)17-15-10-12(16)5-4-11(15)2/h4-10,17H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIYHPSACZIAPTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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